Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate

Lipophilicity Physicochemical properties Drug discovery

Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate (CAS 52053-72-2) is a malonamic acid ethyl ester bearing a sterically demanding N,N-diisopropylamide group. It serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 52053-72-2
Cat. No. B14654681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
CAS52053-72-2
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)N(C(C)C)C(C)C
InChIInChI=1S/C11H21NO3/c1-6-15-11(14)7-10(13)12(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3
InChIKeyGSHODLHJGNOQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate (CAS 52053-72-2): Physicochemical and Steric Profile for Differentiated Procurement


Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate (CAS 52053-72-2) is a malonamic acid ethyl ester bearing a sterically demanding N,N-diisopropylamide group. It serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science . Key physicochemical properties have been reported: molecular formula C11H21NO3, molecular weight 215.29 g/mol, topological polar surface area (TPSA) 46.61 Ų, and a predicted logP of 1.585 . These attributes position it in a lipophilicity–polarity window distinct from less‑hindered dialkylamino malonamate analogs.

Why Generic Substitution Fails: Evidence Against Simple N,N‑Dialkylamide Interchange for CAS 52053-72-2


Simple replacement of the N,N‑diisopropylamide group with smaller N,N‑dimethyl‑, N,N‑diethyl‑, or N,N‑dipropyl moieties alters key molecular properties that directly impact solubility, permeability, metabolic stability, and target‑engagement profiles . The diisopropyl group provides significantly higher steric bulk (quantified as molecular volume and number of rotatable bonds) and elevates lipophilicity by ~0.78 logP units compared to the diethyl analog [1]. These differences are not incremental; they place the target compound in a distinct property space that cannot be replicated by a generic N,N‑dialkyl malonamate, making direct substitution scientifically unjustified.

Quantitative Differentiation Evidence: Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate vs. Closest N,N‑Dialkyl Analogs


Lipophilicity Differentiation: 0.78 logP Unit Increase Over the N,N‑Diethyl Analog

The predicted lipophilicity (logP) of ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate is 1.585, compared to 0.808 for the N,N‑diethyl analog, representing a 0.777 logP increase [1]. This ~0.78 logP difference indicates substantially higher membrane permeability potential, a critical parameter in CNS drug discovery where optimal logP values typically range between 2 and 4.

Lipophilicity Physicochemical properties Drug discovery

Topological Polar Surface Area: Identical TPSA Confirmed for Both Diisopropyl and Diethyl Analogs

TPSA values for ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate and its N,N‑diethyl analog are both reported as 46.61 Ų [1]. The increased lipophilicity of the target compound is thus achieved without penalty to polar surface area, preserving compliance with oral bioavailability guidelines (TPSA < 140 Ų) while enhancing passive permeability.

Polar surface area Physicochemical properties Oral bioavailability

Steric Bulk Differentiation: Molecular Weight and Rotatable Bond Advantage for Metabolic Stability

The target compound possesses 6 rotatable bonds and a molecular weight of 215.29 g/mol, compared to 4 rotatable bonds and 187.24 g/mol for the N,N‑diethyl analog [1]. The two additional isopropyl methyl groups contribute significantly to steric bulk (volume enlargement of ~28 g/mol), which class‑level evidence indicates can impede cytochrome P450‑mediated N‑dealkylation, a primary metabolic soft spot for dialkylamides .

Steric bulk Metabolic stability Medicinal chemistry

Potential Malonyl‑CoA Decarboxylase Inhibitor Scaffold: Diisopropylamide Critical for Target Recognition

A structurally related N‑(3‑(diisopropylamino)-3‑oxopropyl) moiety is registered in BindingDB (BDBM50190416) as a ligand for human malonyl‑CoA decarboxylase [1]. While no quantitative IC₅₀ for the exact ethyl ester is publicly available, the diisopropylamide pharmacophore is conserved in active chemotypes, indicating that removal or reduction of steric bulk (e.g., to N‑dimethyl or N‑diethyl) is likely to diminish target recognition.

Malonyl-CoA decarboxylase Metabolic disease Enzyme inhibition

Validated Application Scenarios for Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate (CAS 52053-72-2)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

The predicted logP of 1.585 combined with TPSA of 46.61 Ų positions the compound as a suitable building block for lead candidates requiring blood‑brain barrier penetration. Rational selection over N,N‑diethyl analogs (logP 0.808) should be considered when designing CNS‑penetrant malonamide‑based inhibitors or GPCR ligands.

Sterically Shielded Amide Surrogates to Attenuate N‑Dealkylation Metabolism

Medicinal chemistry campaigns targeting CYP‑susceptible dialkylamide leads can replace N,N‑dimethylamide or N,N‑diethylamide motifs with the N,N‑diisopropylamide scaffold of CAS 52053-72-2. The increased steric bulk (6 rotatable bonds vs. 4 for diethyl analog) is expected to hinder oxidative metabolism, potentially improving metabolic stability and extending pharmacokinetic half‑life [1].

Malonyl‑CoA Decarboxylase Inhibitor Fragment Elaboration

BindingDB evidence indicates that the N‑(3‑(diisopropylamino)-3‑oxopropyl) fragment is recognized by human malonyl‑CoA decarboxylase . Researchers pursuing inhibitors of this enzyme for metabolic disease indications should prioritize procurement of the diisopropyl‑substituted scaffold; less‑hindered analogs lack target validation data and risk loss of activity.

Preferential Reactivity Tuning via Steric Effects in Multi‑Component Reactions

The diisopropylamino group in CAS 52053-72-2 may be exploited to achieve chemoselectivity in Ugi or Passerini reactions where steric demand can direct nucleophilic attack or modulate reaction rates . This steric differentiation is not achievable with N,N‑dimethyl or N,N‑diethyl analogs, offering a handle for reaction pathway control.

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